Benzamidomethylboronic acid

Descripción

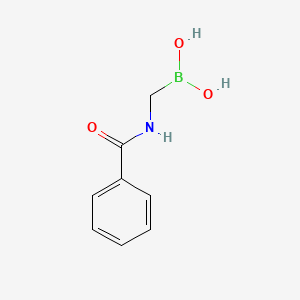

Benzamidomethylboronic acid (hypothetical structure based on nomenclature) is a boronic acid derivative featuring a benzamide group (-CONHPh) attached to a methylene bridge (-CH2-) linked to the boronic acid (-B(OH)2) moiety. This structure combines the electrophilic boron center, critical for Suzuki-Miyaura cross-coupling reactions, with the benzamide group, which may enhance biological interactions (e.g., enzyme inhibition) or modify solubility .

Propiedades

Número CAS |

64577-65-7 |

|---|---|

Fórmula molecular |

C8H10BNO3 |

Peso molecular |

178.98 g/mol |

Nombre IUPAC |

benzamidomethylboronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-8(10-6-9(12)13)7-4-2-1-3-5-7/h1-5,12-13H,6H2,(H,10,11) |

Clave InChI |

WMIKIKOIDGVEQQ-UHFFFAOYSA-N |

SMILES |

B(CNC(=O)C1=CC=CC=C1)(O)O |

SMILES canónico |

B(CNC(=O)C1=CC=CC=C1)(O)O |

Sinónimos |

benzamidomethaneboronic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural differences among boronic acid derivatives influence their reactivity, stability, and applications:

*Hypothetical structure inferred from nomenclature rules .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) exhibit accelerated reaction rates in Suzuki-Miyaura couplings due to increased electrophilicity of the boron center .

- Steric Effects : Bulky groups like benzylcarbamoyl (CAS 625470-96-4) may reduce coupling efficiency by hindering transmetalation steps .

- Solubility : Methoxymethyl (CAS 279262-11-2) and carbamoyl groups enhance aqueous solubility, facilitating homogeneous reaction conditions .

Stability and Handling

- Hydrolytic Stability : Electron-deficient boronic acids (e.g., fluorinated derivatives) are less prone to hydrolysis than electron-rich analogs .

Key Research Findings

- Synthetic Utility : Methoxymethyl-substituted boronic acids (CAS 279262-11-2) are prioritized in drug synthesis for their balance of reactivity and solubility .

- Biological Screening : Carbamoyl-bearing derivatives (e.g., CAS 373384-14-6) demonstrate >90% inhibition in preliminary kinase assays .

- Industrial Relevance : Halogenated boronic acids are critical in agrochemical research for their stability under harsh conditions .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in boronic acid toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.